molecular formula C9H10O3 B11917023 (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

Cat. No.: B11917023
M. Wt: 166.17 g/mol
InChI Key: ZOGVFGATYIFVRS-FSDSQADBSA-N
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Description

(1R,5S,6S)-4-Oxospiro[bicyclo[310]hexane-2,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable bicyclic precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-oxirane]: Another spirocyclic compound with a different ring structure.

    Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in having a spirocyclic core but with a different heterocyclic component.

Uniqueness

What sets (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1’-cyclopropane]-6-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features provides unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(1R,5S,6S)-4-oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12)/t5-,6-,7-/m1/s1

InChI Key

ZOGVFGATYIFVRS-FSDSQADBSA-N

Isomeric SMILES

C1CC12CC(=O)[C@H]3[C@@H]2[C@@H]3C(=O)O

Canonical SMILES

C1CC12CC(=O)C3C2C3C(=O)O

Origin of Product

United States

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